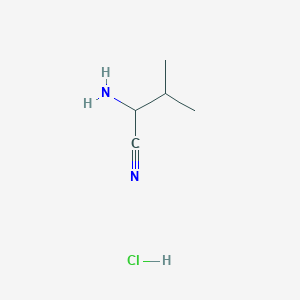
Trioxo(triphenylsilyloxy)rhenium(VII)
Vue d'ensemble
Description
Trioxo(triphenylsilyloxy)rhenium(VII) is an organometallic compound with the chemical formula C18H15O4ReSi. It is known for its unique structure, where a rhenium atom is bonded to three oxo groups and one triphenylsilyloxy group. This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trioxo(triphenylsilyloxy)rhenium(VII) can be synthesized through the reaction of rhenium(VII) oxide with triphenylsilanol. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under controlled temperature conditions. The general reaction is as follows:
Re2O7+2Ph3SiOH→2ReO3(OSiPh3)+H2O
Industrial Production Methods
While specific industrial production methods for Trioxo(triphenylsilyloxy)rhenium(VII) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trioxo(triphenylsilyloxy)rhenium(VII) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form lower oxidation state rhenium compounds.
Substitution: The triphenylsilyloxy group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reactions are typically carried out in organic solvents at moderate temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligands such as phosphines or amines can be introduced to replace the triphenylsilyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of rhenium complexes .
Applications De Recherche Scientifique
Trioxo(triphenylsilyloxy)rhenium(VII) has several scientific research applications, including:
Biology: Its potential use in biological systems is being explored, particularly in the context of catalysis within biological environments.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, although specific medical applications are still under study.
Industry: It is used in industrial processes that require efficient and selective oxidation catalysts.
Mécanisme D'action
The mechanism by which Trioxo(triphenylsilyloxy)rhenium(VII) exerts its effects is primarily through its role as a catalyst. The rhenium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The oxo groups and the triphenylsilyloxy ligand play crucial roles in stabilizing the intermediate species formed during the catalytic cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trioxo(triphenylsilanolato)rhenium: Similar in structure but with slight variations in the ligand environment.
Trichlorooxobis(triphenylphosphine)rhenium(V): Another rhenium-based compound with different ligands.
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate: A ruthenium-based compound with similar catalytic properties.
Uniqueness
Trioxo(triphenylsilyloxy)rhenium(VII) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhenium compounds. Its ability to act as a versatile catalyst in various chemical reactions makes it particularly valuable in both research and industrial applications .
Propriétés
IUPAC Name |
hydroxy(triphenyl)silane;trioxorhenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBZDHVJEWANCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4ReSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)
![butyl[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B3146664.png)

![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)


![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)


![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)
